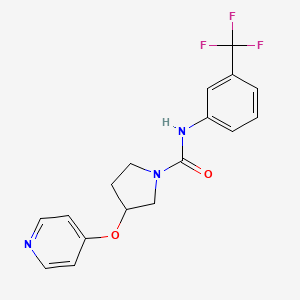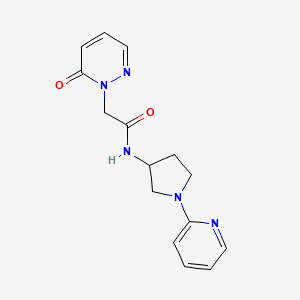
2-氯-3-(1-(乙磺酰)-3-苯基-4,5-二氢-1H-吡唑-5-基)-6,7-二甲氧基喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a quinoline ring, an ethylsulfonyl group, and two methoxy groups. These functional groups could potentially give the compound a variety of interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and orientation of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and methoxy groups could affect its solubility, while the aromatic rings could influence its stability .科学研究应用
抗菌活性
研究表明,与目标化合物密切相关的 2-氯喹啉衍生物在抗菌应用中具有潜力。具体而言,与吡唑啉衍生物结合的 2-氯喹啉化合物对多种细菌和真菌菌株表现出显着的抗菌活性。这些化合物已合成,并通过光谱数据证实了它们的结构,突出了它们在开发新的抗菌剂中的重要性(Bawa, Kumar, Drabu, Panda, & Kumar, 2009)。
分子合成和结构见解
该化合物的相关家族已被探索用于合成具有潜在生物应用的新型结构。例如,涉及类似喹啉衍生物的反应已导致具有独特分子结构的化合物的产生。此类合成路线为进一步探索 2-氯-3-(1-(乙磺酰基)-3-苯基-4,5-二氢-1H-吡唑-5-基)-6,7-二甲氧基喹啉及其类似物在各种科学应用中的应用奠定了基础(Ukrainets, Tkach, Kravtsova, & Turov, 2009)。
抑制人心脏chymase
结构上与所讨论化合物相关的 3-苯基磺酰喹唑啉的衍生物已被合成并评估其抑制人心脏chymase的能力。这项研究提供了对该化合物在治疗应用中潜在作用的见解,特别是在心血管疾病中。分子建模研究支持了这些发现,表明与人心脏chymase的活性位点有特异性相互作用(Fukami et al., 2000)。
多组分反应和生物活性
涉及炔基苯甲醛、磺酰肼和叔胺的多组分反应已导致 H-吡唑并[5,1-a]异喹啉的产生,展示了喹啉和吡唑衍生物在合成具有潜在生物活性的化合物中的多功能性。初步生物学分析表明作为各种酶的抑制剂具有有希望的活性,指出了这些化合物的治疗应用(Chen & Wu, 2010)。
抗氧化特性和应用
含有吡唑基团的喹啉基查耳酮已合成,表现出有希望的抗菌性能和中等的抗氧化活性。这表明 2-氯-3-(1-(乙磺酰基)-3-苯基-4,5-二氢-1H-吡唑-5-基)-6,7-二甲氧基喹啉衍生物在抗氧化应用中的潜力,这可能对与氧化应激相关的各种疾病有益(Prasath, Bhavana, Sarveswari, Ng, & Tiekink, 2015)。
作用机制
未来方向
属性
IUPAC Name |
2-chloro-3-(2-ethylsulfonyl-5-phenyl-3,4-dihydropyrazol-3-yl)-6,7-dimethoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S/c1-4-31(27,28)26-19(12-18(25-26)14-8-6-5-7-9-14)16-10-15-11-20(29-2)21(30-3)13-17(15)24-22(16)23/h5-11,13,19H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSYPHIAETWHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=C(N=C4C=C(C(=CC4=C3)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanoyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2685163.png)
![7-isobutyl-3,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2685166.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2685167.png)



![2-[(2-Fluoro-4-sulfamoylphenyl)amino]acetic acid](/img/structure/B2685171.png)
![3-(2-chlorobenzyl)-7-hydroxy-1-methyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2685172.png)


![1-[4-[2-(2-Hydroxypropan-2-yl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2685177.png)


